molecular formula C23H25N3O4 B2891432 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-23-0

8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2891432
CAS No.: 1021127-23-0
M. Wt: 407.47
InChI Key: BZXKCJCYLMNUEO-UHFFFAOYSA-N
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Description

8-(2-Phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a novel chemical entity within the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a chemotype gaining significant interest in medicinal chemistry and pharmacology. This specific derivative is designed for research applications, particularly in the study of G-protein coupled receptors (GPCRs) and the development of targeted therapeutic agents. Compounds based on this core structure have been identified as selective delta opioid receptor (DOR) agonists, a target with potential for treating neurological and psychiatric disorders such as chronic pain, migraine, and anxiety . The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is pharmacologically privileged, demonstrating a range of biological activities depending on its substitution pattern. Research indicates that agonists derived from this chemotype can exhibit a signaling bias towards G-protein pathways with reduced β-arrestin recruitment, a profile potentially associated with mitigated adverse effects like convulsions and rapid tachyphylaxis, which have historically challenged the development of DOR-targeted therapeutics like the SNC80 chemotype . Beyond neuroscience, this structural class has shown promise in other therapeutic areas. Related analogs have been developed as potent pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3) for the investigation and treatment of anemia , and as inhibitors of the mitochondrial permeability transition pore (mPTP) for the study of reperfusion damage in myocardial infarction . Additionally, some derivatives have demonstrated myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in models of cyclophosphamide-induced myelodepression . The structural motif of incorporating phenoxyacetyl and phenylethyl substituents, as seen in this compound, is intended to modulate the molecule's affinity, selectivity, and physicochemical properties for enhanced research utility. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c27-20(17-30-19-9-5-2-6-10-19)25-15-12-23(13-16-25)21(28)26(22(29)24-23)14-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXKCJCYLMNUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the phenethyl and phenoxyacetyl groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, potentially modifying the compound’s activity.

    Substitution: This reaction can replace one functional group with another, allowing for the customization of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes, such as enzyme interactions.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with unique properties, such as high strength or conductivity.

Mechanism of Action

The mechanism of action of 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents (Position 8 / 3) Key Activity/Findings Reference
Target Compound 8: 2-phenoxyacetyl; 3: 2-phenylethyl Potential PHD inhibitor; chelation-dependent activity inferred from SAR studies
Compound 11 8: 3-methyl pyridine; 3: [Biphenyl] Potent PHD2 inhibition (IC₅₀ < 100 nM); crystal structure shows Mn(II) chelation
Compound 12 8: Thiophene; 3: [Biphenyl] Inactive in PHD2 assays; lacks metal-chelating group
Compound 14 8: N-methyl imidazole; 3: [Biphenyl] Maintains PHD2 inhibition (IC₅₀ ~150 nM); flexible chelation via imidazole nitrogen
8-Benzyl derivative 8: Benzyl; 3: Unsubstituted Intermediate in synthesis; lower polarity may limit solubility
MDL 100,907 Non-spiro core; 5-HT2A antagonist High 5-HT2A selectivity (Ki = 0.2 nM); phenethyl groups enhance CNS penetration
RS102221 8: Complex pentyl chain; 3: - 5-HT2C receptor antagonist (Ki = 10 nM); structural bulk reduces off-target effects

Structure–Activity Relationship (SAR) Insights

  • Metal Chelation: Active PHD inhibitors (e.g., Compound 11) require substituents capable of coordinating Fe(II)/Mn(II) in the enzyme’s active site. The target compound’s phenoxyacetyl group may serve this role, similar to pyridine or imidazole derivatives .
  • Substituent Flexibility: Replacing pyridine with imidazole (Compound 14) retains activity, suggesting tolerance for varied chelating groups. However, non-chelating groups (e.g., thiophene in Compound 12) abolish inhibition .
  • Lipophilicity and Selectivity : The 2-phenylethyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., benzyl in ). Conversely, bulky groups (e.g., in RS102221) improve receptor selectivity by steric hindrance .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Chloro or trifluoromethyl substituents (e.g., in compound 45 ) enhance metabolic stability compared to the target compound’s ether-linked phenoxyacetyl group.

Therapeutic Potential

  • PHD Inhibition : The target compound’s activity may parallel Compound 11, which shows submicromolar inhibition of PHD2, a key regulator of erythropoietin synthesis .
  • CNS Applications : Unlike MDL 100,907, which targets 5-HT2A receptors for antipsychotic effects , the target compound’s spirocyclic core and substituents may limit CNS penetration unless optimized for lipophilicity.

Biological Activity

The compound 8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is part of a class of compounds known as triazaspirodecane derivatives , which have garnered interest in medicinal chemistry due to their potential biological activities. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{19}N_{3}O_{2} . The compound features a unique spiro structure that contributes to its pharmacological properties.

PropertyValue
Molecular Weight273.34 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS Number1021032-21-2

The biological activity of triazaspirodecane derivatives often involves the inhibition of prolyl hydroxylase enzymes (PHDs), which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can lead to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating conditions like anemia .

Therapeutic Applications

  • Anemia Treatment : The primary application of this class of compounds is in the treatment of anemia through EPO upregulation.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating immune responses.

Study 1: Efficacy in EPO Upregulation

A study demonstrated that triazaspirodecane derivatives effectively increased EPO levels in preclinical models. The results indicated a significant elevation in hematocrit levels compared to control groups, suggesting a robust response to treatment with these compounds .

Study 2: Safety Profile

Research focused on the safety and pharmacokinetics of these compounds highlighted that modifications to the chemical structure could mitigate liver enzyme elevation (ALT) associated with toxicity. This was achieved by introducing acidic functionalities that improved the therapeutic index without compromising efficacy .

Q & A

Q. What are the key considerations for optimizing the synthetic route of this spiro compound?

The synthesis involves multi-step protocols, typically starting with cyclization to form the spirocyclic core (e.g., via Bucherer-Berg reactions or Ullmann couplings), followed by acylation with 2-phenoxyacetyl chloride under basic conditions. Critical factors include:

  • Reagent selection : Use anhydrous conditions for acylation to avoid hydrolysis of the reactive carbonyl intermediate .
  • Purification : Employ column chromatography or recrystallization to isolate intermediates, as spiro compounds often form byproducts due to steric hindrance .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) and reaction time (12–24 hrs) for high-purity yields .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm spirocyclic connectivity and substituent integration .
  • Mass spectrometry (HRMS-ESI) : Validate molecular weight and fragmentation patterns (e.g., m/z 435.64 for C25_{25}H45_{45}N3_3O3_3) .
  • X-ray crystallography : Resolve conformational rigidity of the spiro core and substituent orientations .

Q. How can preliminary biological activity screening be designed for this compound?

  • Target selection : Prioritize receptors/enzymes with structural homology to delta opioid receptors (DOR) or prolyl hydroxylases (PHDs), given activity in analogous spiro compounds .
  • Assay conditions : Use in vitro binding assays (e.g., competitive displacement with 3H^{3}\text{H}-naltrindole for DOR) at physiological pH (7.4) and 37°C .
  • Control compounds : Include known agonists/antagonists (e.g., SNC80 for DOR) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve DOR selectivity?

  • Substituent modifications : Replace the 2-phenoxyacetyl group with fluorinated or methoxy variants to enhance lipophilicity and receptor binding .
  • Spiro core rigidity : Introduce methyl groups at C7/C9 positions (analogous to Tinuvin 440 derivatives) to restrict conformational flexibility and improve target engagement .
  • Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to model interactions with DOR’s hydrophobic binding pocket, focusing on residues Tyr-308 and Asp-128 .

Example SAR Table :

Compound ModificationDOR IC50_{50} (nM)Selectivity (vs. MOR/KOR)
Parent compound12010-fold
2,6-Difluorobenzoyl4525-fold
3,4,5-Trimethoxy8515-fold

Q. How can conflicting data on spiro compound bioactivity be resolved?

Contradictions often arise from assay variability or substituent-specific effects. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293T for PHD2 inhibition assays) and buffer conditions across studies .
  • Metalloenzyme considerations : Test Fe(II)/Mn(II) cofactor dependence, as spiro compounds like 11 show Mn(II)-mediated PHD2 inhibition .
  • Structural analogs : Compare inactive derivatives (e.g., thiophene-substituted 12) with active pyridine variants to identify critical pharmacophores .

Q. What computational methods validate the compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., DOR) over 100 ns to assess binding stability and hydrogen-bonding networks .
  • QM/MM calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing CF3_3 groups) on transition-state stabilization in enzymatic reactions .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at C2/C4 dione positions) using tools like Schrödinger’s Phase .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Temperature control : Maintain reactions at 0–5°C during acylation to prevent diketopiperazine formation .
  • Protecting groups : Use Boc protection for secondary amines to avoid unwanted nucleophilic side reactions .
  • Flow chemistry : Implement continuous-flow systems for precise mixing and reduced impurity accumulation in multi-step syntheses .

Methodological Notes

  • Data contradiction analysis : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Advanced purification : Employ preparative HPLC with C18 columns (ACN/H2_2O gradient) for chiral separation of spiro diastereomers .

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